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Compound of Interest

Compound Name: BG11

Cat. No.: B15580790 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals identify and

resolve common contamination issues encountered in BG11 cultures.

Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in BG11 cultures?

A1: BG11 cultures are susceptible to a variety of biological contaminants that can impede the

growth of cyanobacteria and affect experimental outcomes. The most prevalent contaminants

include:

Bacteria: Various heterotrophic bacteria can thrive in the nutrient-rich BG11 medium.[1]

Common bacterial contaminants include species of Pannonibacter, Rhizobium, and

Brevundimonas.[1][2]

Fungi: Fungal spores are ubiquitous and can easily contaminate cultures, leading to visible

mold growth.

Protozoa and Zooplankton: Grazers such as ciliates, amoebas, and rotifers can rapidly

consume cyanobacteria populations.[3] Rotifers like Brachionus calyciflorus are particularly

destructive grazers.[1]

Other Algae: Eukaryotic microalgae can outcompete cyanobacteria for nutrients and light.
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Viruses: Cyanophages can infect and lyse cyanobacterial cells.

Q2: How can I visually identify contamination in my BG11 culture?

A2: Visual inspection is the first step in identifying potential contamination. Key signs include:

Turbidity or cloudiness: An unusual increase in turbidity that is not attributable to

cyanobacterial growth can indicate bacterial contamination.

Film or pellicle formation: A film on the surface of the liquid culture or on the walls of the flask

can be a sign of bacterial or fungal contamination.

Clumps or aggregates: The formation of visible clumps or aggregates in a normally

dispersed culture can indicate fungal growth or bacterial bio-film formation.

Color change: Any deviation from the typical blue-green color of a healthy cyanobacterial

culture may suggest the presence of other pigmented microorganisms like different algae or

bacteria.

Visible motile organisms: Small, fast-moving organisms, when viewed under a dissection

microscope or sometimes with the naked eye, are likely zooplankton grazers.

Q3: What are the primary sources of contamination in BG11 cultures?

A3: Contamination can be introduced at various stages of the culture process. Common

sources include:

Inadequate sterilization: Improperly autoclaved medium, glassware, or equipment is a

primary source of contamination.

Airborne contaminants: Spores of fungi and bacteria, as well as dust particles carrying

microbes, can enter cultures that are not handled under sterile conditions (e.g., in a laminar

flow hood).

Contaminated stock cultures: The initial inoculum may already contain contaminating

organisms.
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Non-sterile water: Using water that has not been properly deionized and sterilized can

introduce a wide range of contaminants.

Operator error: Poor aseptic technique during transfers and handling can introduce

contaminants from the skin, breath, or clothing.

Troubleshooting Guides
Issue 1: My BG11 culture has become cloudy and has a
foul odor.
Possible Cause: Bacterial contamination.

Troubleshooting Steps:

Microscopic Examination:

Prepare a wet mount of your culture.

Observe under a phase-contrast microscope at high magnification (400x to 1000x).

Look for small, non-pigmented, motile or non-motile cells that are distinct from your

cyanobacteria. Bacteria are typically much smaller than cyanobacterial cells.

Plating on Nutrient Agar:

To confirm the presence of heterotrophic bacteria, streak a loopful of your culture onto a

nutrient-rich agar plate (e.g., Luria-Bertani (LB) agar or Nutrient Agar).

Incubate the plate in the dark at room temperature or 30°C for 24-48 hours.

The appearance of bacterial colonies will confirm contamination.

Solutions:

For mild contamination: Attempt to purify the culture using serial dilution and plating on fresh

BG11 agar plates.
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For heavy contamination: It is often best to discard the contaminated culture and start a new

one from a clean stock.

Antibiotic Treatment (Use with caution): In some cases, a broad-spectrum antibiotic cocktail

can be used to eliminate bacteria. However, this should be a last resort as it can also affect

the cyanobacteria and lead to antibiotic resistance.[4]

Issue 2: I see fuzzy balls or a film growing in my culture.
Possible Cause: Fungal contamination.

Troubleshooting Steps:

Visual Inspection: Look for filamentous growth, which may appear as white, green, or black

fuzzy patches.

Microscopic Examination:

Prepare a wet mount of the suspicious growth.

Observe under a microscope at 100x to 400x magnification.

Look for the characteristic hyphae (long, branching filaments) and spores of fungi.

Solutions:

Physical Removal: For early-stage contamination, you may be able to physically remove the

fungal colony with a sterile loop or pipette.

Purification: Use serial dilution and plating on BG11 agar to isolate single cyanobacterial

colonies away from the fungus.

Antifungal Agents (Use with caution): Fungicides can be used, but their toxicity to

cyanobacteria must be carefully evaluated.

Issue 3: My cyanobacteria culture is rapidly declining,
and I see small, fast-moving organisms.
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Possible Cause: Zooplankton (e.g., rotifers, ciliates) contamination.

Troubleshooting Steps:

Visual and Microscopic Examination:

Observe the culture flask against a light source; you may see tiny organisms swimming.

Use a dissection microscope for a closer look.

For higher magnification, prepare a wet mount and observe under a light microscope.

Rotifers and ciliates are much larger than cyanobacteria and have characteristic shapes

and movements.

Solutions:

Filtration: For filamentous cyanobacteria, you may be able to separate them from smaller

grazers by passing the culture through a filter with a pore size that retains the cyanobacteria

but allows the zooplankton to pass through.

Micropipetting: Under a dissection microscope, use a micropipette to transfer a small,

uncontaminated portion of the cyanobacterial culture to a fresh, sterile medium.

Chemical Treatment: In some large-scale cultures, specific chemicals can be used to control

zooplankton, but this is not typically recommended for laboratory-scale research cultures due

to potential toxicity.

Experimental Protocols
Protocol 1: Preparation of Sterile BG11 Medium
Materials:

Stock solutions of BG11 components

Deionized water (dH2O)

1M HCl and 1M NaOH for pH adjustment
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Autoclavable flasks or bottles

Autoclave

Procedure:

To prepare 1 liter of BG11 medium, start with approximately 900 mL of dH2O in a large

beaker or flask.[5]

While stirring, add the required volumes of each stock solution in the correct order to prevent

precipitation.[5]

Bring the final volume to 1 liter with dH2O.[5]

Adjust the pH to 7.1-7.4 using 1M HCl or 1M NaOH.[6][7]

Dispense the medium into appropriate culture vessels (e.g., flasks, test tubes).

Sterilize by autoclaving at 121°C and 15 psi for 15-20 minutes.[6][8]

Allow the medium to cool to room temperature before use.

Protocol 2: Obtaining Axenic Cultures using Serial
Dilution and Plating
Materials:

Contaminated liquid BG11 culture

Sterile BG11 liquid medium

Sterile BG11 agar plates (1.5% agar)

Sterile test tubes or microcentrifuge tubes

Sterile pipettes and tips

Sterile spreader or inoculating loop
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Laminar flow hood

Procedure:

Work in a laminar flow hood to maintain sterility.

Prepare a series of 10-fold dilutions of the contaminated culture in sterile BG11 liquid

medium. For example, add 1 mL of the contaminated culture to 9 mL of sterile medium to get

a 10⁻¹ dilution. Then, take 1 mL of the 10⁻¹ dilution and add it to another 9 mL of sterile

medium to get a 10⁻² dilution, and so on, up to 10⁻⁸.[9]

Pipette 100 µL from the higher dilutions (e.g., 10⁻⁵ to 10⁻⁸) onto the surface of BG11 agar

plates.

Use a sterile spreader to evenly distribute the liquid across the agar surface.

Seal the plates with parafilm and incubate under appropriate light and temperature

conditions for your cyanobacteria.

After a few days to weeks, individual cyanobacterial colonies should appear on the plates.

Under a dissection microscope, inspect the colonies to ensure they are free of visible

contaminants.

Using a sterile loop or pipette tip, pick a single, isolated colony and transfer it to a small

volume of sterile liquid BG11 medium.

Incubate the new liquid culture and monitor for any signs of contamination.

Data Presentation
Table 1: Common Contaminants in BG11 Cultures and Their Characteristics
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Contaminant Type
Common
Genera/Species

Microscopic
Appearance

Visual Signs in
Culture

Bacteria

Pannonibacter sp.,

Rhizobium sp.,

Brevundimonas sp.

Small, rod-shaped or

coccoid cells, may be

motile

Increased turbidity,

foul odor, surface film

Fungi
Aspergillus sp.,

Penicillium sp.

Filamentous hyphae,

spores

Fuzzy growth (white,

green, black), clumps

Zooplankton

Brachionus sp.

(Rotifers),

Paramecium sp.

(Ciliates)

Large, motile

organisms with

distinct shapes

Rapid decrease in

cyanobacteria density,

visible swimming

organisms

Other Algae Chlorella sp., Diatoms

Eukaryotic cells, often

green or brown, with

distinct morphology

Change in culture

color, competition for

growth

Mandatory Visualization
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Caption: Troubleshooting workflow for identifying and mitigating common contaminants in

BG11 cultures.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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